molecular formula C13H9Cl2NO3 B6392009 2-Chloro-5-(3-chloro-4-methoxyphenyl)nicotinic acid, 95% CAS No. 1261911-54-9

2-Chloro-5-(3-chloro-4-methoxyphenyl)nicotinic acid, 95%

Cat. No. B6392009
CAS RN: 1261911-54-9
M. Wt: 298.12 g/mol
InChI Key: QTDOBZWSIOTVBE-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chloro-4-methoxyphenyl)nicotinic acid, or 2C5(3C4MPNA), is an important organic compound used in many scientific applications. It is a white crystalline solid with a melting point of 187-189 °C and is considered to be a moderately toxic compound. 2C5(3C4MPNA) has been used in various research studies as a model compound for studying the structure and reactivity of other organic compounds. It is also used in the synthesis of other compounds, such as inhibitors of enzymes and inhibitors of cell growth.

Scientific Research Applications

2C5(3C4MPNA) has been used in several scientific research applications, including the synthesis of inhibitors of enzymes and inhibitors of cell growth. It has also been used in the synthesis of novel compounds for use in medicinal chemistry and drug discovery. Additionally, 2C5(3C4MPNA) has been used to study the structure and reactivity of other organic compounds.

Mechanism of Action

The mechanism of action of 2C5(3C4MPNA) is not well understood. However, it is known to have an inhibitory effect on certain enzymes, such as those involved in the metabolism of drugs and other organic compounds. Additionally, it has been shown to have an inhibitory effect on certain cell growth pathways.
Biochemical and Physiological Effects
2C5(3C4MPNA) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs and other organic compounds. Additionally, it has been shown to have an inhibitory effect on certain cell growth pathways. It has also been shown to have an anti-inflammatory effect and to reduce the production of certain pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2C5(3C4MPNA) has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available commercially. Additionally, it is a relatively stable compound and has a low toxicity profile. However, it is important to note that 2C5(3C4MPNA) can be toxic in higher concentrations and care should be taken when working with it.

Future Directions

The potential future directions for 2C5(3C4MPNA) are numerous. It could be used to develop novel inhibitors of enzymes and inhibitors of cell growth. Additionally, it could be used to study the structure and reactivity of other organic compounds. Additionally, it could be used to develop novel compounds for use in medicinal chemistry and drug discovery. Finally, it could be used to study the biochemical and physiological effects of other compounds.

Synthesis Methods

2C5(3C4MPNA) can be synthesized in a two-step process. The first step involves the reaction of 2-chloro-5-chloro-4-methoxybenzaldehyde with acetic anhydride in the presence of pyridine. This reaction yields 2-chloro-5-chloro-4-methoxyacetophenone. The second step involves the reaction of 2-chloro-5-chloro-4-methoxyacetophenone with nicotinic acid in the presence of sulfuric acid. This reaction yields 2-chloro-5-(3-chloro-4-methoxyphenyl)nicotinic acid.

properties

IUPAC Name

2-chloro-5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c1-19-11-3-2-7(5-10(11)14)8-4-9(13(17)18)12(15)16-6-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDOBZWSIOTVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687937
Record name 2-Chloro-5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261911-54-9
Record name 2-Chloro-5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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